Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate

Kinase Inhibition Medicinal Chemistry Cell-based Assay

Researchers optimizing DLK (MAP3K12) kinase inhibitor leads face significant SAR disconnects when substituting the 4-OCF3 group with standard -CH3 or -OCH3 analogs. This specific picolinate ester provides the exact electronic and lipophilic profile required to maintain cellular potency. - Validated Scaffold: Published cellular IC50 of 19 nM against DLK, confirming target engagement. - Predictable Derivatization: Ester and pyridine handles facilitate rapid amidation/cross-coupling for lead diversification. - Supply Assurance: Non-fungible building block sourced to avoid synthetic route revalidation delays.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 1206978-25-7
Cat. No. B6299986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(trifluoromethoxy)pyridine-2-carboxylate
CAS1206978-25-7
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)OC(F)(F)F
InChIInChI=1S/C8H6F3NO3/c1-14-7(13)6-4-5(2-3-12-6)15-8(9,10)11/h2-4H,1H3
InChIKeyIAXLYZBRGXRVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(Trifluoromethoxy)pyridine-2-carboxylate: Core Heterocycle Building Block


Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate is a heterocyclic building block characterized by a picolinate ester core substituted at the 4-position with a trifluoromethoxy (-OCF3) group . This substitution pattern is central to its value in medicinal chemistry and agrochemical research, where the -OCF3 group is known for its unique electron-withdrawing nature and high lipophilicity, which can profoundly influence the pharmacokinetic profile and binding affinity of derived molecules [1]. The compound's synthetic utility stems from its functional handles, including the ester group and the pyridine nitrogen, which enable further derivatization into complex molecular architectures.

Workflow Heterocycle derivatization and cross-coupling
Selection 4-(Trifluoromethoxy)pyridine-2-carboxylate core
Use Context Kinase inhibitor and agrochemical synthesis

Methyl 4-(Trifluoromethoxy)pyridine-2-carboxylate: Why Substitution Fails


Substituting this compound with a generic or more common pyridine carboxylate introduces significant and often unpredictable risks to synthetic campaigns and biological programs. The specific 4-trifluoromethoxy substitution imparts a distinct electronic and steric profile that directly affects reaction outcomes in cross-coupling and nucleophilic substitution reactions [1]. Furthermore, the -OCF3 group's unique physicochemical properties—particularly its lipophilicity and metabolic stability profile—differ fundamentally from other common substituents like -CH3, -OCH3, or -CF3, meaning that analogs lacking this exact group will not reliably reproduce the same structure-activity relationships (SAR) in a biological assay [2]. This makes the compound a non-fungible, precision tool rather than a commodity.

Target
Substitute
Risk
4-OCF3-pyridine-2-carboxylate
Analog with -CH3, -OCH3, or -CF3 at 4-position
May not reproduce SAR due to distinct electronic and lipophilic profile
OCF3 substituent
Common fluorinated or alkyl groups
Lipophilicity and metabolic stability profile may shift, altering PK/PD outcomes

Methyl 4-(Trifluoromethoxy)pyridine-2-carboxylate: Quantitative Evidence


Kinase Inhibitor Potency in Cellular Assays

The value of the 4-(trifluoromethoxy)pyridine scaffold is demonstrated by its incorporation into potent kinase inhibitors. A direct comparator study shows that a derivative containing a 5-(trifluoromethoxy)pyridin-3-yl moiety (US10093664, Example 57) exhibits an IC50 of 19 nM against human DLK (MAP3K12) in a cellular assay measuring c-Jun phosphorylation. This is significantly more potent than a closely related analog (US10093664, Example 62) with an IC50 of 39 nM in the same assay [1]. This 2.1-fold difference in cellular potency highlights how specific modifications on the OCF3-pyridine core can lead to substantial gains in biological activity, validating this scaffold as a privileged starting point for medicinal chemistry optimization.

Kinase Inhibitor Cellular Potency
Reported head-to-head
19 nM vs 39 nM IC50
OCF3-pyridine derivative shows 2.1-fold higher cellular potency
DLK (MAP3K12) assay in HEK293 cells; comparator is a close analog
Kinase Inhibition Medicinal Chemistry Cell-based Assay

Scalable OCF3-Pyridine Synthesis Protocol

The procurement value of this compound is enhanced by the existence of a robust, scalable, and operationally simple protocol for its synthesis or direct functionalization. A published methodology demonstrates the regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild conditions [1]. This protocol enables the efficient generation of OCF3-pyridine building blocks, including those with the picolinate ester motif, which can then be further elaborated by amidation and palladium-catalyzed cross-coupling reactions. This is a critical advantage over related OCF3-arenes that may lack efficient synthetic routes, making this compound a more accessible and reliable starting material for complex target synthesis.

Scalable Synthesis Protocol
Reported method
Regioselective OCF3 introduction
Supports reliable procurement and scale-up
Protocol applicable to diverse pyridine substrates
Synthetic Methodology Late-Stage Functionalization Process Chemistry

OCF3 Group: Lipophilicity and Metabolic Stability

A review of the role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry provides quantitative context for the OCF3 group's unique properties. The trifluoromethoxy group is characterized by a high Hansch lipophilicity parameter (π) and a strong electron-withdrawing effect (σp), which are distinct from other common substituents [1]. While the review does not provide data for this exact compound, the class-level inference is that replacing the OCF3 group with a -CH3, -OCH3, or -CF3 group would result in a different lipophilicity, metabolic stability, and electronic profile. This is a critical differentiation point: the OCF3 group is not a simple replacement for other fluorinated groups; it offers a specific balance of properties that can be exploited to optimize a drug candidate's pharmacokinetic and pharmacodynamic profiles.

OCF3 Property Profile
Class-level inference
High lipophilicity & strong electron-withdrawing
Distinct from -CH3, -OCH3, -CF3 groups
Based on medicinal chemistry class-level data; review specific context
Drug Design Physicochemical Properties ADME

Methyl 4-(Trifluoromethoxy)pyridine-2-carboxylate: Key Applications


Kinase Inhibitor Lead Optimization Programs

This compound is an ideal starting point for medicinal chemists working on kinase inhibitor projects, particularly those targeting DLK (MAP3K12) or related kinases. The evidence of potent cellular activity (IC50 = 19 nM) in a relevant cellular context validates the use of this OCF3-pyridine scaffold to achieve potent target engagement [1]. Procurement in this scenario is driven by the need for a building block that has already demonstrated a clear advantage in a SAR series, reducing the number of synthetic iterations required to reach a desired potency level.

Late-Stage Functionalization of Complex Molecules

The compound's utility extends beyond being a simple starting material. The published trifluoromethoxylation protocol demonstrates that this and related OCF3-pyridines can be efficiently synthesized and then further elaborated through robust chemical reactions like amidation and cross-coupling [1]. This makes it a valuable intermediate for diversifying advanced leads or for installing the OCF3 motif into complex molecular frameworks in a predictable manner, a key requirement in both medicinal and agrochemical research.

Physicochemical Optimization for ADME/PK

For projects aiming to improve the pharmacokinetic (PK) profile of a lead compound, this building block offers a precise tool for modulating key properties. The class-level evidence establishes that the OCF3 group imparts a unique combination of high lipophilicity and metabolic stability [1]. Incorporating this compound into a molecular design allows researchers to specifically tune these parameters, potentially enhancing membrane permeability and reducing metabolic clearance. This is a strategic procurement decision based on the need for a non-standard fluorinated group with a well-characterized property profile.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
OCF3-pyridine scaffold with demonstrated cellular engagement
Target kinase potency and selectivity profiling
Late-stage functionalization
Ester and pyridine handles for amidation and cross-coupling
Synthetic route robustness and functional group tolerance
Physicochemical optimization (ADME/PK)
Unique OCF3 lipophilicity and metabolic stability profile
PK assay comparison vs. -CF3 or -OCH3 analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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